molecular formula C9H9Br2N3 B13075683 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B13075683
M. Wt: 319.00 g/mol
InChI Key: HBEJTGJRHMBWCP-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a triazole ring. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-methylphenyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of azide, thiocyanate, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

  • 1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide
  • 1-(2-(Bromomethyl)phenyl)-1H-1,2,3-triazole hydrobromide

Comparison: 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to imidazole and 1,2,3-triazole derivatives, the 1,2,4-triazole ring offers different electronic and steric effects, influencing its reactivity and binding interactions .

Properties

Molecular Formula

C9H9Br2N3

Molecular Weight

319.00 g/mol

IUPAC Name

1-[2-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C9H8BrN3.BrH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

HBEJTGJRHMBWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N2C=NC=N2.Br

Origin of Product

United States

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